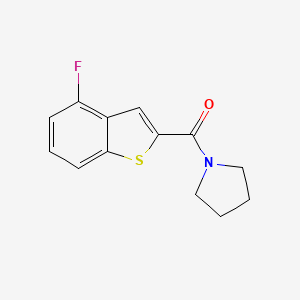

(4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone

Description

Properties

IUPAC Name |

(4-fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNOS/c14-10-4-3-5-11-9(10)8-12(17-11)13(16)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIBCUIPZFAUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone typically involves the reaction of 4-fluoro-1-benzothiophene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzothiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Core Heterocycle Variations

- Target Compound: Benzothiophene core with 4-fluoro and 2-pyrrolidinyl-methanone substituents. Key Feature: Fluorine enhances electronegativity, influencing electronic interactions and metabolic stability.

- [3-(4-Chlorophenyl)-5-(methylthio)-2-thienyl]-1-pyrrolidinylmethanone (CAS 477857-95-7): Structure: Thiophene core with 4-chlorophenyl and methylthio groups . Comparison: The thiophene ring lacks the fused benzene ring of benzothiophene, reducing aromatic stabilization. Chlorine (electron-withdrawing) and methylthio (electron-donating) substituents create distinct electronic profiles compared to fluorine.

- 4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone (CAS 1282104-78-2): Structure: Thiazole core with methoxyphenyl and pyrrolyl groups . Comparison: Thiazole’s nitrogen/sulfur atoms alter polarity and hydrogen-bonding capacity versus benzothiophene. Methoxy groups increase electron density, contrasting with fluorine’s electron-withdrawing effect.

(b) Substituent Effects

- (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc): Structure: Cyclopropane ring with tert-butylphenoxy and phenyl groups . Comparison: The bulky tert-butyl group introduces steric hindrance absent in the target compound. Cyclopropane’s strain may enhance reactivity compared to the planar benzothiophene.

Physicochemical Properties

Biological Activity

(4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone is a chemical compound with the molecular formula C13H12FNOS. Its structure includes a fluorine atom attached to a benzothiophene ring and a pyrrolidinyl group linked via a methanone moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is characterized by its unique structural features, which contribute to its biological activity. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H12FNOS |

| IUPAC Name | (4-fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |

| Molecular Weight | 249.30 g/mol |

| CAS Number | 866018-23-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing, with some studies indicating cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various compounds, this compound showed significant activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.

Study 2: Anticancer Screening

A series of in vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF7). Results demonstrated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.

Study 3: Neuroprotective Assessment

Research focusing on neuroprotection revealed that this compound could mitigate oxidative stress in neuronal cells, thereby reducing cell death and promoting survival under stress conditions.

Comparison with Similar Compounds

When compared to similar compounds within the benzothiophene class, this compound exhibits unique properties due to its fluorine substitution. This modification enhances its lipophilicity and may improve its ability to cross biological membranes, thereby increasing bioavailability.

| Compound Name | Biological Activity |

|---|---|

| (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone | Moderate anticancer activity |

| (5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone | Lower antimicrobial efficacy |

| This compound | Strong antimicrobial & anticancer potential |

Q & A

Basic: What are the optimal synthetic routes for (4-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a benzothiophene derivative (e.g., 4-fluoro-1-benzothiophene) can react with a pyrrolidine-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key variables include:

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equivalents) improves electrophilic activation of the acyl group .

- Temperature : Reactions at 0–5°C minimize side reactions like over-acylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts.

Yields range from 45% to 68% depending on the purity of starting materials .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Structural elucidation requires a combination of:

- X-ray crystallography : Resolves bond angles, dihedral angles, and confirms the fluorine substitution pattern on the benzothiophene ring (e.g., C–F bond length ≈ 1.35 Å) .

- ¹H/¹³C NMR : The pyrrolidinyl group shows characteristic signals at δ ~2.7–3.2 ppm (N–CH₂) and δ ~1.6–1.9 ppm (CH₂ in the ring). Fluorine coupling in ¹⁹F NMR (~-110 ppm) confirms para-substitution .

- DFT calculations : Validate experimental data by modeling torsion angles and electronic effects of the fluorobenzothiophene moiety .

Basic: What in vitro assays are suitable for preliminary biological activity screening of this compound?

Initial screening should prioritize:

- Cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition studies : Test affinity for kinases or GPCRs using fluorescence polarization or radiometric assays.

- Antimicrobial disk diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential .

Advanced: How can researchers address contradictory data in bioactivity studies of this compound?

Contradictions often arise from:

- Variability in experimental design : Standardize cell culture conditions (e.g., passage number, serum concentration) and replicate assays ≥3 times .

- Compound stability : Perform LC-MS/HPLC stability checks under assay conditions (pH, temperature) to rule out degradation .

- Off-target effects : Use CRISPR knockouts or selective inhibitors to confirm target specificity.

Basic: What analytical techniques are recommended for purity assessment and quantification?

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time ~8.2 min .

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~300–320) confirms molecular weight.

- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

SAR strategies include:

- Pyrrolidine ring modification : Replace with piperidine or morpholine to alter steric bulk and hydrogen-bonding capacity .

- Fluorine substitution : Test analogs with Cl, Br, or CF₃ at the benzothiophene 4-position to modulate electron-withdrawing effects .

- Methanone replacement : Substitute the carbonyl group with thioketone or amine to probe binding interactions .

Basic: What computational tools are suitable for modeling the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Predict binding modes to proteins (e.g., kinases) using PDB structures.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Pharmacophore modeling (MOE) : Identify critical functional groups (e.g., fluorobenzothiophene, pyrrolidinyl) for activity .

Advanced: How does the compound’s stability under physiological conditions impact experimental reproducibility?

- Hydrolytic stability : Monitor degradation in PBS (pH 7.4, 37°C) over 24–72 hours. The pyrrolidinyl group may undergo ring-opening at extreme pH .

- Photostability : UV/Vis exposure (320–400 nm) can degrade the benzothiophene core; use amber vials for storage .

- Freeze-thaw cycles : Assess aggregation via DLS if stored at -20°C.

Advanced: What are the limitations of current experimental designs for studying this compound’s mechanism of action?

Key limitations include:

- Sample variability : Synthetic batches with <98% purity introduce confounding effects .

- In vitro-in vivo gap : Poor correlation between cell-based assays and animal models due to bioavailability differences.

- Epigenetic interference : Off-target histone deacetylase (HDAC) inhibition may skew transcriptomic data .

Basic: What safety protocols are essential when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.